5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine
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Overview
Description
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5th position and a pyridin-4-ylmethyl group attached to the nitrogen atom of the pyridin-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine typically involves the bromination of pyridin-3-amine followed by the introduction of the pyridin-4-ylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.
Scientific Research Applications
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the bromine atom.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group instead of a bromine atom.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a bromine atom.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions distinguishes it from similar compounds, providing a versatile platform for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H10BrN3 |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
5-bromo-N-(pyridin-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C11H10BrN3/c12-10-5-11(8-14-7-10)15-6-9-1-3-13-4-2-9/h1-5,7-8,15H,6H2 |
InChI Key |
GLOUXSIFWWBJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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